octanoyl Coenzyme A (ammonium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Octanoyl Coenzyme A (sel d'ammonium) est un dérivé d'acyl Coenzyme A à chaîne moyenne. C'est un intermédiaire métabolique dans la β-oxydation des acides gras mitochondriaux. Ce composé joue un rôle crucial dans divers processus biochimiques, notamment la production d'énergie et la régulation métabolique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Octanoyl Coenzyme A (sel d'ammonium) implique généralement l'estérification de l'acide octanoïque avec le Coenzyme A. La réaction est catalysée par des enzymes spécifiques dans des conditions contrôlées. Le processus nécessite la présence d'ATP et d'ions magnésium pour faciliter la formation de la liaison ester du Coenzyme A .

Méthodes de production industrielle

La production industrielle de l'Octanoyl Coenzyme A (sel d'ammonium) implique des processus de fermentation à grande échelle utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour surproduire les enzymes nécessaires à la synthèse de l'Octanoyl Coenzyme A. Le produit est ensuite purifié par diverses techniques chromatographiques pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

L'Octanoyl Coenzyme A (sel d'ammonium) subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés d'acyl Coenzyme A à chaîne plus courte.

Réduction : Il peut être réduit pour former de l'acide octanoïque et du Coenzyme A.

Substitution : Il peut participer à des réactions de substitution où le groupe octanoyle est remplacé par d'autres groupes acyles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : tels que NAD+ et FAD.

Agents réducteurs : tels que NADH et FADH2.

Enzymes : telles que l'acyl-CoA déshydrogénase et l'énoyl-CoA hydratase.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l'acétyl Coenzyme A, les dérivés d'acyl Coenzyme A à chaîne plus courte et l'acide octanoïque .

Applications De Recherche Scientifique

L'Octanoyl Coenzyme A (sel d'ammonium) a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

L'Octanoyl Coenzyme A (sel d'ammonium) exerce ses effets en participant à la voie de β-oxydation du métabolisme des acides gras. Il est converti en acétyl Coenzyme A par une série de réactions enzymatiques, qui pénètrent ensuite dans le cycle de l'acide citrique pour produire de l'énergie. Les cibles moléculaires impliquées dans ce processus comprennent l'acyl-CoA déshydrogénase, l'énoyl-CoA hydratase et la β-cétothiolase .

Mécanisme D'action

Octanoyl Coenzyme A (ammonium salt) exerts its effects by participating in the β-oxidation pathway of fatty acid metabolism. It is converted into acetyl Coenzyme A through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved in this process include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-ketothiolase .

Comparaison Avec Des Composés Similaires

Composés similaires

Hexanoyl Coenzyme A (sel d'ammonium) : Un dérivé d'acyl Coenzyme A à chaîne plus courte ayant des fonctions métaboliques similaires.

Décanoyl Coenzyme A (sel d'ammonium) : Un dérivé d'acyl Coenzyme A à chaîne plus longue ayant des rôles similaires dans le métabolisme des acides gras.

Unicité

L'Octanoyl Coenzyme A (sel d'ammonium) est unique en raison de sa longueur de chaîne optimale, ce qui lui permet de participer efficacement à la fois aux voies de β-oxydation mitochondriale et peroxisomale. Cela en fait un composé précieux pour l'étude de divers aspects du métabolisme des acides gras et de la production d'énergie .

Propriétés

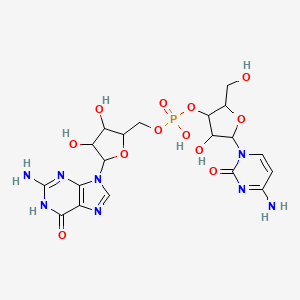

Formule moléculaire |

C29H59N10O17P3S |

|---|---|

Poids moléculaire |

944.8 g/mol |

Nom IUPAC |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C29H50N7O17P3S.3H3N/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);3*1H3 |

Clé InChI |

FTIQWXKUZWNHGD-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)

amine](/img/structure/B12064063.png)

![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)